![molecular formula C18H11FN4O3 B2545216 (E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide CAS No. 620107-64-4](/img/structure/B2545216.png)

(E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

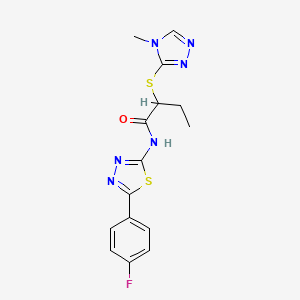

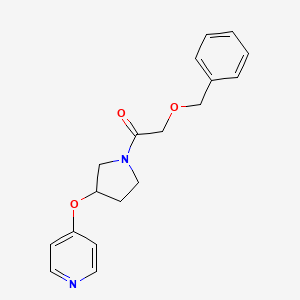

(E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H11FN4O3 and its molecular weight is 350.309. The purity is usually 95%.

BenchChem offers high-quality (E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of the compound (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide, also known as STK799694 or (E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide:

Cancer Research

STK799694 has shown potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. Research indicates that it can target and inhibit c-Met kinase, which plays a crucial role in the growth and spread of various cancers . This makes it a promising candidate for developing new cancer therapies, particularly for cancers that exhibit high c-Met activity.

Drug Development

The compound’s unique structure and biological activity make it a valuable lead compound in drug development. Its ability to interact with multiple biological targets allows researchers to modify its structure to enhance its efficacy and reduce side effects. This adaptability is crucial in the early stages of drug discovery and development .

Enzyme Inhibition Studies

STK799694 is used in enzyme inhibition studies to understand its interaction with various enzymes. By studying its inhibitory effects, researchers can gain insights into enzyme function and regulation. This knowledge is essential for developing enzyme-targeted therapies for diseases where enzyme dysregulation is a factor .

Molecular Biology Research

In molecular biology, STK799694 is utilized to study signal transduction pathways. Its ability to inhibit specific kinases helps researchers dissect complex signaling networks within cells. This application is vital for understanding cellular processes and identifying potential therapeutic targets for various diseases .

Pharmacokinetics and Pharmacodynamics

Research on STK799694 includes studying its pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of the drug on the body). These studies help determine the optimal dosing, efficacy, and safety profiles of the compound, which are critical for its development as a therapeutic agent .

Toxicology Studies

Toxicology studies of STK799694 are conducted to assess its safety and potential adverse effects. These studies are essential for understanding the compound’s toxicity profile and ensuring its safe use in clinical settings. They also help identify any potential risks associated with long-term exposure .

Biochemical Assays

STK799694 is used in various biochemical assays to study its interaction with different biological molecules. These assays help researchers understand the compound’s mechanism of action and its potential therapeutic applications. They are also used to screen for other compounds with similar or enhanced biological activity .

Cell Line Studies

The compound is tested on various cancer cell lines to evaluate its efficacy and potency. These studies provide valuable data on how STK799694 affects cancer cell growth and survival, helping to identify the most responsive cancer types and the underlying mechanisms of action .

These applications highlight the versatility and importance of STK799694 in scientific research, particularly in the fields of cancer research, drug development, and molecular biology.

Mecanismo De Acción

Target of Action

The primary targets of the compound (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide are currently unknown

Mode of Action

It has been suggested that the compound may exhibit anticonvulsant activity, potentially mediated by benzodiazepine receptors and other unknown mechanisms .

Result of Action

Preliminary studies suggest it may have anticonvulsant activity

Propiedades

IUPAC Name |

(E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN4O3/c19-13-5-1-2-6-14(13)26-17-12(9-11(10-20)16(21)24)18(25)23-8-4-3-7-15(23)22-17/h1-9H,(H2,21,24)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOBUMGDQGWQRY-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2545139.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide](/img/structure/B2545143.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2545145.png)

![Tert-butyl 4-[2-(2-phenylmethoxyethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2545150.png)

![4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2545152.png)

![5-bromo-2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2545156.png)